2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride
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Overview
Description
2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride is a chemical compound with the molecular formula C9H12ClFNO. It is a crystalline solid that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride typically involves the reaction of 2-fluoroacetophenone with ammonia and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
- 2-Amino-1-(2-fluorophenyl)butanone Hydrochloride
Uniqueness
2-Amino-1-(2-fluorophenyl)-1-propanone Hydrochloride is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-amino-1-(2-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(11)9(12)7-4-2-3-5-8(7)10;/h2-6H,11H2,1H3;1H |
InChI Key |
HFUNXAMXVOZBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
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